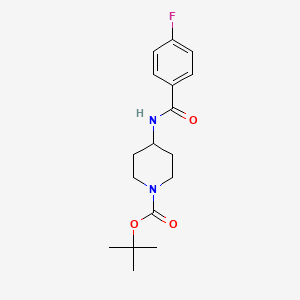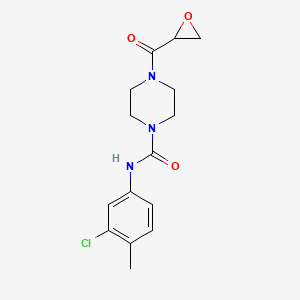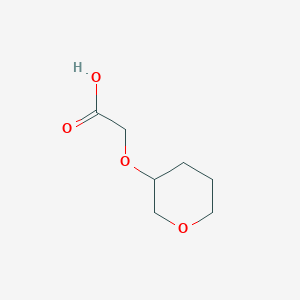
3-(4-chlorophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-chlorophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one" is a synthetic molecule that appears to be related to the chromene family, which is characterized by a 4H-chromen-4-one core structure. Chromenes are a significant class of compounds due to their presence in various natural products and their diverse range of biological activities. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds studied in these papers, such as the presence of a chlorophenyl group and a chromen-4-one moiety .
Synthesis Analysis
The synthesis of chromene derivatives often involves cyclization reactions and can be facilitated by microwave irradiation conditions, as seen in the synthesis of a related compound, "3-[6-(2-amino-ethoxy)-3-methyl-5-(3-morpholin-4-yl-propionyl)-benzofuran-2 carbonyl]-chromen-2-one" . Additionally, Michael addition is a common synthetic approach for incorporating various substituents onto the chromene core, as demonstrated in the synthesis of "3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one" . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of chromene derivatives is often elucidated using techniques such as X-ray crystallography, as seen in the studies of "3-((2,6-Dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one" . The crystal structure can reveal important features such as the planarity of the chromene core, the orientation of substituents, and intermolecular interactions like hydrogen bonding and π-π stacking, which could also be relevant for the compound .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, including photo-reorganization, which can lead to the formation of new compounds with complex structures, as shown in the synthesis of angular pentacyclic compounds from "3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones" . The reactivity of the compound could similarly be explored under different conditions to yield novel structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives can be studied using spectroscopic methods and quantum chemical calculations. For instance, the novel compound "3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one" was characterized by spectroscopic techniques and density functional theory (DFT) calculations, which provided insights into its electronic structure and reactivity . Similarly, the properties of "3-(4-chlorophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one" could be investigated using these methods to understand its behavior and potential applications.
Applications De Recherche Scientifique
Crystal Structure Analysis
Chromene derivatives have been analyzed for their crystal structures to understand their molecular arrangements and interactions. For instance, the crystal structure of a chromene compound was determined, highlighting the formation of linear chains due to p-p stacking, which could have implications for material science and molecular engineering (Manolov, Morgenstern, & Hegetschweiler, 2012).
Antimicrobial Activity
Certain chromene derivatives have shown promising antimicrobial activities. For example, a study synthesized a pyran derivative that exhibited significant antimicrobial properties, suggesting potential for developing new antimicrobial agents (Okasha et al., 2022).
Synthesis and Reactivity
The synthesis and reactivity of chromene derivatives are key areas of research, with studies exploring efficient synthesis methods and the compounds' reactivities towards different chemical transformations. This includes research on diastereoselective synthesis and photo-reorganization, offering insights into green chemistry and synthetic methodologies (Salari, Mosslemin, & Hassanabadi, 2016); (Dalal et al., 2017).
Photoluminescence and Material Science
Chromene compounds have been explored for their photoluminescent properties, indicating potential applications in materials science, such as the development of luminescent materials (Tan et al., 2018).
Biological Evaluation
The biological evaluation of chromene derivatives, particularly their cytotoxic activities against cancer cell lines, is another critical area of research. This includes the development of complexes with significant cytotoxic potential, suggesting applications in cancer research and therapy (Singh et al., 2017).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO4/c1-15-12-25(13-16(2)29-15)9-10-27-19-7-8-20-22(11-19)28-14-21(23(20)26)17-3-5-18(24)6-4-17/h3-8,11,14-16H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMCYAXYJWYDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2535116.png)

![4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid](/img/structure/B2535121.png)

![6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2535123.png)
![1-benzyl-5-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2535127.png)
![8-[(2R)-1-[[6-(4,6-Dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide](/img/structure/B2535128.png)

![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)

![2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2535132.png)
![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2535133.png)

